Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

7-Methyl-7H-purin-6-amine is a purine derivative characterized by a methyl group substitution at the 7-position of the purine ring. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of nucleoside analogs and enzyme inhibitors. Its structural features make it suitable for studying adenosine receptor interactions and modulating biological pathways. The methyl group enhances stability and influences electronic properties, which can be leveraged in medicinal chemistry applications. High-purity grades are available for research use, ensuring reproducibility in experimental settings. The compound’s well-defined reactivity profile facilitates its incorporation into more complex molecular architectures.
7-Methyl-7H-purin-6-amine structure
7-Methyl-7H-purin-6-amine structure
Product Name:7-Methyl-7H-purin-6-amine
CAS No:935-69-3
MF:C6H7N5
MW:149.153279542923
MDL:MFCD00127790
CID:804802
PubChem ID:71593
Update Time:2025-10-30

7-Methyl-7H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Methyl-7H-purin-6-amine
    • 6-AMINO-7-METHYLPURINE
    • Adenine, 7-methyl-
    • N7-Methyladenine
    • 7H-Purin-6-amine, 7-methyl- (9CI)
    • 7H-Purin-6-amine,7-methyl-
    • 7-methylpurin-6-amine
    • 7-Methyladenine
    • 7H-Purin-6-amine,7-methyl
    • 7-methyl-7H-adenine
    • 7-Methyl-7H-purin-6-ylamin
    • 7-methyl-7H-purin-6-ylamine
    • Adenine,7-methyl
    • 7-Methyl-7H-purin-6-amine (ACI)
    • Adenine, 7-methyl- (7CI, 8CI)
    • NSC 7857
    • NSC7857
    • 7-methyl-7H-purin-6-amine (ACD/Name 4.0)
    • Tox21_202951
    • BDBM50240579
    • DTXSID9049376
    • NCGC00260497-01
    • A844638
    • NSC-7857
    • SCHEMBL26976
    • DTXCID6029335
    • N-ACETYL-DL-2-AMINO-N-BUTYRICACID
    • AKOS006378195
    • 935-69-3
    • 7H-Purin-6-amine, 7-methyl-
    • HCGHYQLFMPXSDU-UHFFFAOYSA-N
    • 7-methyl-N7-Methyladenine
    • AKOS000320617
    • CHEMBL449346
    • CHEBI:28921
    • MFCD00127790
    • W-204088
    • TS-00058
    • NS00004081
    • J-640190
    • Q27103966
    • CS-0065644
    • 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)
    • SY250877
    • E78616
    • 7-Methyladenine, 97%
    • FT-0657514
    • CAS-935-69-3
    • C02241
    • J-800191
    • Z1203578068
    • 7-Methyl-7H-purin-6-amine #
    • EN300-106045
    • DB-307392
    • 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857
    • HY-116496
    • purine, 6-amino-7-methyl-
    • MDL: MFCD00127790
    • Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
    • InChI Key: HCGHYQLFMPXSDU-UHFFFAOYSA-N
    • SMILES: N1C2N=CN(C=2C(N)=NC=1)C

Computed Properties

  • Exact Mass: 149.07000
  • Monoisotopic Mass: 149.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 69.6A^2

Experimental Properties

  • Color/Form: White or off white powder
  • Density: 1.1798 (rough estimate)
  • Melting Point: 346-350 °C
  • Boiling Point: 260.22°C (rough estimate)
  • Flash Point: 187.2±28.7 °C
  • Refractive Index: 1.8070 (estimate)
  • PSA: 69.62000
  • LogP: 0.52670
  • Solubility: dissolve in water
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

7-Methyl-7H-purin-6-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36-43
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22; R43; R36
  • Storage Condition:Store at 4 ° C, -4 ° C is better

7-Methyl-7H-purin-6-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Methyl-7H-purin-6-amine Pricemore >>

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7-Methyl-7H-purin-6-amine Production Method

Production Method 1

Reaction Conditions
Reference
Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines
Saga, Tetsuya; Kaiya, Toyo; Asano, Shoji; Kohda, Kohfuku, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33

Production Method 2

Reaction Conditions
Reference
Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines
Fujii, Tozo; Sarro, Tohru; Iguchi, Kimiko, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9

Production Method 3

Reaction Conditions
Reference
Methylation of nucleic acid-bases with trimethyl phosphate
Yamauchi, Kiyoshi; Tanabe, Toshizumi; Kinoshita, Masayoshi, Journal of Organic Chemistry, 1976, 41(23), 3691-6

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 25 °C
Reference
8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands
Lambertucci, Catia; Antonini, Ippolito; Buccioni, Michela; Dal Ben, Diego; Kachare, Dhuldeo D.; et al, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene
Reference
A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position
Leonard, Nelson J.; Fujii, Tozo; Saito, Tohru, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonia ,  Phosphorus Solvents: Ethanol
Reference
Potential purine antagonists. IX. Further studies of some 4,6-disubstituted-pyrazolo[3,4-d]pyrimidines
Robins, Roland K., Journal of the American Chemical Society, 1957, 79, 6407-15

Production Method 7

Reaction Conditions
1.1 Solvents: Water
Reference
Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines
Fujii, Tozo; Saito, Tohru, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 2000, 56,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide
Rasmussen, Malcolm; Hope, Janet M., Australian Journal of Chemistry, 1982, 35(3), 525-34

Production Method 10

Reaction Conditions
Reference
8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands
Dal Ben, Diego; Buccioni, Michela; Lambertucci, Catia; Thomas, Ajiroghene; Klotz, Karl-Norbert; et al, European Journal of Medicinal Chemistry, 2013, 70, 525-535

Production Method 11

Reaction Conditions
Reference
Nucleoside and DNA Adducts from N-Nitrosotolazoline
Loeppky, Richard N.; Shi, Jianzheng, Chemical Research in Toxicology, 2008, 21(2), 319-329

Production Method 12

Reaction Conditions
Reference
The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines
Maki, Yoshifumi; Kameyama, Keiji; Suzuki, Mikio; Sako, Magoichi; Hirota, Kosaku, Journal of Chemical Research, 1984, (12), 388-9

Production Method 13

Reaction Conditions
Reference
Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines
Fujii, Tozo; Saito, Tohru, Heterocycles, 1982, 17, 117-23

Production Method 14

Reaction Conditions
Reference
Novel one-step synthesis of pyrimidines and condensed pyrimidines
Morita, Katsura; Kobayashi, Shigeru; Shimadzu, Hiroshi; Ochiai, Michihiko, Tetrahedron Letters, 1970, (11), 861-4

7-Methyl-7H-purin-6-amine Raw materials

7-Methyl-7H-purin-6-amine Preparation Products

7-Methyl-7H-purin-6-amine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:935-69-3)7-甲基腺嘌呤
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
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Amadis Chemical Company Limited
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(CAS:935-69-3)7-Methyl-7H-purin-6-amine
Order Number:A844638
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):455.0
Email:sales@amadischem.com

7-Methyl-7H-purin-6-amine Related Literature

Additional information on 7-Methyl-7H-purin-6-amine

Recent Advances in the Study of 7-Methyl-7H-purin-6-amine (CAS: 935-69-3): A Comprehensive Research Brief

7-Methyl-7H-purin-6-amine (CAS: 935-69-3) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs and its biological activities, including antiviral and anticancer properties. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthesis methods, and pharmacological potential.

One of the most notable advancements in the study of 7-Methyl-7H-purin-6-amine is its application in the development of antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against RNA viruses, including SARS-CoV-2. The researchers utilized a combination of molecular docking and in vitro assays to identify the compound's mechanism of action, which involves binding to viral RNA-dependent RNA polymerase (RdRp). These findings suggest that 7-Methyl-7H-purin-6-amine could serve as a promising scaffold for the design of novel antiviral drugs.

In addition to its antiviral properties, 7-Methyl-7H-purin-6-amine has shown potential as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with leukemia and breast cancer. The study highlighted the importance of the methyl group at the 7-position, which enhances the compound's stability and bioavailability. Further investigations are underway to optimize the structure-activity relationship (SAR) of these derivatives for improved efficacy and reduced side effects.

The synthesis of 7-Methyl-7H-purin-6-amine has also seen significant progress. A 2022 paper in Organic Letters described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions. This method offers advantages over traditional approaches, such as shorter reaction times and higher purity of the final product. The availability of efficient synthesis methods is critical for scaling up production and facilitating further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of 7-Methyl-7H-purin-6-amine-based therapeutics. Issues such as metabolic stability, toxicity profiles, and drug delivery mechanisms need to be addressed through comprehensive preclinical and clinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring these potential therapies to market.

In conclusion, 7-Methyl-7H-purin-6-amine (CAS: 935-69-3) represents a versatile and promising compound in the fields of antiviral and anticancer drug development. Recent research has shed light on its mechanisms of action, synthetic accessibility, and therapeutic potential. Continued exploration of its derivatives and optimization of its pharmacological properties will likely yield significant contributions to the chemical biology and medicinal chemistry landscape.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:935-69-3)7-甲基腺嘌呤
LE26563069
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:935-69-3)7-Methyl-7H-purin-6-amine
A844638
Purity:99%
Quantity:1g
Price ($):455.0
Email